molecular formula C14H13NO2 B2682590 2,3-Dihydroindol-1-yl-(2-methylfuran-3-yl)methanone CAS No. 424818-17-7

2,3-Dihydroindol-1-yl-(2-methylfuran-3-yl)methanone

Cat. No. B2682590
CAS RN: 424818-17-7
M. Wt: 227.263
InChI Key: PKPFQDAFJVTRES-UHFFFAOYSA-N
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Description

“2,3-Dihydroindol-1-yl-(2-methylfuran-3-yl)methanone” is a chemical compound with the molecular formula C14H13NO2 . It is used in various chemical and pharmaceutical research .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . The compound has a molecular weight of 227.25852 .


Physical And Chemical Properties Analysis

“this compound” has several physical and chemical properties that can be analyzed. For instance, its melting point, boiling point, and density can be determined using various experimental techniques .

Scientific Research Applications

Synthetic Pathways and Chemical Transformations

The chemical compound 2,3-Dihydroindol-1-yl-(2-methylfuran-3-yl)methanone has potential applications in various synthetic pathways and chemical transformations, as evidenced by research into related compounds and reactions. For instance, research on cycloaddition-rearrangement sequences of furan derivatives demonstrates methods for synthesizing hexahydroindolinones, highlighting the versatility of furan and indole derivatives in organic synthesis (Padwa et al., 1999). Further exploration into the functionalization of furan-2-one derivatives indicates the adaptability of these chemical frameworks in creating complex organic structures (Sobenina et al., 2011).

Catalytic Hydrogenation and Ether Synthesis

Research on the catalytic hydrogenation of dihydro-oxazines bearing functionalized methylene groups reveals potential pathways for the transformation of related dihydro compounds into valuable organic products, such as 1,4-amino alcohols and dihydrofurans (Sukhorukov et al., 2008). Similarly, studies on the synthesis of methyl-t-butyl ether from methanol and isobutene using clay catalysts demonstrate the utility of methanol in organic synthesis, potentially applicable to methanone derivatives for generating ethers and other oxygen-containing compounds (Adams et al., 1982).

Methanol as a Reactant in Organic Chemistry

The use of methanol as a clean and efficient H-transfer reactant for carbonyl reduction underscores its role in the selective reduction of aromatic aldehydes and ketones to alcohols, which could be relevant for modifying this compound (Pasini et al., 2014). Additionally, the refined structure of quinoprotein methanol dehydrogenase from Methylobacterium extorquens provides insights into the enzymatic utilization of methanol, potentially guiding biocatalytic approaches for the transformation of methanone derivatives (Ghosh et al., 1995).

Alternative Solvents and Reaction Media

The exploration of 2-Methyltetrahydrofuran (2-MeTHF) as a biomass-derived solvent highlights its application in organic synthesis, including reactions involving organometallics and biotransformations. This suggests the potential for using alternative solvents in reactions involving this compound to enhance reaction efficiency and environmental sustainability (Pace et al., 2012).

Mechanism of Action

The mechanism of action of “2,3-Dihydroindol-1-yl-(2-methylfuran-3-yl)methanone” is not well-studied. It’s important to note that the mechanism of action for a compound can vary depending on its use and the system in which it is studied .

properties

IUPAC Name

2,3-dihydroindol-1-yl-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-12(7-9-17-10)14(16)15-8-6-11-4-2-3-5-13(11)15/h2-5,7,9H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPFQDAFJVTRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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